Bupranolol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigating Cardiac Function and Pathology

Bupranolol's ability to block beta-adrenergic receptors in the heart makes it a valuable tool for researchers studying cardiac function and pathology. By selectively inhibiting these receptors, scientists can assess the role of the sympathetic nervous system in various heart conditions, including:

- Heart failure: Studies utilize bupranolol to understand the impact of beta-blockade on cardiac remodeling and performance in heart failure models .

- Arrhythmias: Researchers employ bupranolol to investigate its effects on heart rhythm disturbances, such as atrial fibrillation, and evaluate its potential as a therapeutic option .

- Ischemia: Bupranolol can be used to explore its protective effects on the heart during conditions like ischemia, where blood flow is restricted, potentially mitigating tissue damage .

Beyond the Heart: Exploring Other Applications

While its primary use in research focuses on the cardiovascular system, bupranolol's influence extends to other areas of scientific exploration:

- Neurological research: Bupranolol's potential role in modulating brain activity is being investigated in areas like anxiety and post-traumatic stress disorder, exploring its ability to influence emotional processing .

- Cancer research: Studies are exploring the potential anti-tumorigenic properties of bupranolol, investigating its effects on cancer cell growth and proliferation .

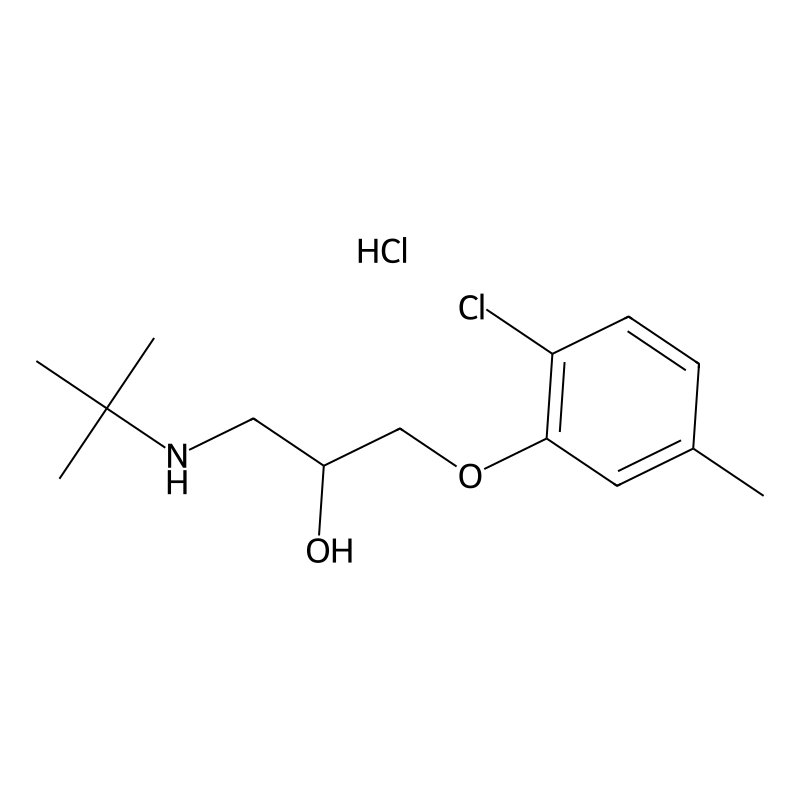

Bupranolol hydrochloride is a non-selective beta-adrenergic antagonist, primarily used in the treatment of hypertension and other cardiovascular conditions. Its chemical structure is characterized by the formula and it has a molecular weight of approximately 308.24 g/mol. The compound's IUPAC name is 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol hydrochloride, indicating its complex structure that includes a tert-butyl group and a chloro-substituted phenoxy moiety .

Bupranolol exhibits strong membrane-stabilizing activity without intrinsic sympathomimetic activity, making it effective in reducing heart rate and myocardial contractility. Its mechanism of action involves binding to beta-adrenergic receptors, thereby inhibiting the effects of catecholamines like adrenaline .

- Acid-Base Reactions: The presence of the hydrochloride salt allows for solubility in water and interaction with biological systems.

- Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, which may be exploited in synthetic modifications.

- Hydrolysis: In aqueous environments, hydrolysis can occur, affecting the stability of the compound.

These reactions are essential for understanding its pharmacological behavior and stability in formulations.

The primary biological activity of bupranolol hydrochloride is its role as a beta-adrenergic antagonist. It predominantly blocks beta-1 and beta-2 adrenergic receptors, leading to:

- Decreased Heart Rate: By inhibiting beta-1 receptors in the heart, bupranolol reduces heart rate and myocardial oxygen demand.

- Vasodilation: Through beta-2 receptor blockade, it can lead to peripheral vasodilation, affecting blood pressure regulation.

Additionally, bupranolol has been shown to have neuroprotective effects, potentially beneficial in conditions like glaucoma due to its ability to lower intraocular pressure .

The synthesis of bupranolol hydrochloride typically involves several steps:

- Formation of the tert-butylamine Intermediate: This is synthesized from tert-butyl chloride and ammonia.

- Coupling Reaction: The intermediate is then reacted with 2-chloro-5-methylphenol to form the desired phenoxy compound.

- Hydrochloride Formation: The final step involves reacting the base form of bupranolol with hydrochloric acid to yield bupranolol hydrochloride.

This multi-step synthesis allows for high yields and purity of the final product .

Bupranolol hydrochloride is utilized in various medical applications:

- Hypertension Management: It effectively lowers blood pressure by reducing cardiac output.

- Arrhythmia Treatment: Its ability to stabilize heart rhythm makes it useful in treating certain types of arrhythmias.

- Glaucoma Treatment: As an ocular hypotensive agent, it helps reduce intraocular pressure in glaucoma patients .

Studies have shown that bupranolol hydrochloride can interact with several other drugs:

- Acetylcholine: Co-administration may enhance adverse effects due to synergistic actions on heart rate and contractility.

- Acetyldigitoxin: This combination can increase toxicity risks due to additive effects on cardiac function .

Understanding these interactions is crucial for optimizing therapeutic regimens involving bupranolol.

Bupranolol shares structural and functional similarities with several other beta-blockers. Here are some notable comparisons:

| Compound Name | Selectivity | Intrinsic Sympathomimetic Activity | Membrane Stabilizing Activity |

|---|---|---|---|

| Propranolol | Non-selective | None | Strong |

| Atenolol | Beta-1 selective | None | Weak |

| Metoprolol | Beta-1 selective | None | Moderate |

| Nadolol | Non-selective | None | Moderate |

Uniqueness of Bupranolol

Bupranolol's unique combination of non-selectivity and strong membrane stabilizing activity distinguishes it from other beta-blockers. While propranolol also exhibits similar properties, bupranolol's specific structural features contribute to its distinct pharmacological profile, particularly in terms of side effects and efficacy in various clinical scenarios .

Beta-Adrenergic Receptor Binding Mechanisms

Bupranolol hydrochloride competitively inhibits beta-adrenergic receptors by binding to the orthosteric site, which is typically occupied by endogenous catecholamines like epinephrine and norepinephrine. Kinetic studies demonstrate that bupranolol exhibits slower association rates ($$k_{on}$$) compared to agonists, a hallmark of competitive antagonists [2]. This delayed binding allows it to effectively displace agonists while maintaining prolonged receptor occupancy due to its high affinity.

The compound’s binding is governed by a two-step mechanism: initial reversible interaction with the receptor’s extracellular domain, followed by stabilization through hydrophobic interactions with transmembrane helices [4]. This process is facilitated by bupranolol’s aromatic ether structure, which enhances its ability to penetrate lipid-rich membrane environments [1].

Receptor Subtype Selectivity Profiles

Bupranolol hydrochloride displays non-selective antagonism across beta-adrenergic receptor subtypes but exhibits variable affinity:

| Receptor Subtype | Binding Affinity ($$K_i$$) | Relative Selectivity |

|---|---|---|

| β$$_1$$-AR | 50 nM | Moderate |

| β$$_2$$-AR | 5.2 nM | High |

| β$$_3$$-AR | 170 nM | Low |

Data derived from radioligand displacement assays reveal its strongest affinity for β$$2$$-adrenergic receptors, which is 10-fold higher than for β$$1$$-ARs [4]. However, functional studies in bovine iris sphincter tissue suggest atypical β$$3$$-AR activity at higher concentrations, with $$Ki$$ values of 20–50 nM in certain tissues [6]. This duality positions bupranolol as a versatile tool for studying receptor subtype crosstalk.

Membrane Stabilizing Activity: Theoretical Framework

Bupranolol hydrochloride possesses significant membrane-stabilizing activity (MSA), a property independent of beta-blockade. MSA arises from its amphiphilic structure, which enables integration into lipid bilayers and modulation of sodium channel gating [8]. This action reduces myocardial excitability by inhibiting phase 0 depolarization, a mechanism distinct from its receptor antagonism.

Theoretical models propose that bupranolol’s MSA correlates with its logP value (2.1), which predicts favorable partitioning into hydrophobic membrane domains [7]. Compared to propranolol (logP = 3.1), bupranolol’s lower lipophilicity balances membrane interaction with aqueous solubility, optimizing its pharmacokinetic profile.

Competitive Antagonism at Beta-1 and Beta-2 Receptors

Bupranolol’s competitive inhibition at β$$1$$- and β$$2$$-ARs is characterized by a rightward shift in agonist dose-response curves. In vitro studies using human cardiomyocytes demonstrate a 15-fold increase in the EC$$_{50}$$ of isoproterenol in the presence of 10 nM bupranolol [5]. This antagonism is surmountable at high agonist concentrations, consistent with classical competitive models.

The compound’s efficacy is further evidenced by its ability to suppress exercise-induced tachycardia in clinical settings, achieving plasma concentrations 4–5 times above its $$Ki$$ value for β$$2$$-ARs [5]. Sustained receptor blockade is attributed to its prolonged dissociation half-life ($$t_{1/2}$$ = 2.0 hours), which exceeds that of many short-acting beta-blockers [5].

Central Nervous System Receptor Interactions

Bupranolol’s moderate lipophilicity (molecular weight = 308.24 g/mol) enables partial blood-brain barrier penetration, facilitating interactions with CNS beta-adrenergic receptors [10]. Positron emission tomography (PET) studies in primates reveal preferential binding to cortical β$$_2$$-ARs, modulating noradrenergic signaling pathways associated with stress responses [9].

Notably, the S-enantiomer of bupranolol exhibits unique β$$_3$$-AR antagonism in the CNS, contributing to antinociceptive effects in murine models [9]. This stereospecific activity underscores the complexity of its CNS interactions, which are influenced by enantiomer-specific pharmacokinetics and receptor conformation dynamics.

Bupranolol hydrochloride undergoes extensive first-pass metabolism following oral administration, with more than 90% of the administered dose being metabolized before reaching the systemic circulation [1] [2] [3] [4] [5]. This substantial first-pass effect represents one of the most significant pharmacokinetic characteristics of bupranolol hydrochloride, resulting in extremely low oral bioavailability of less than 10% [4] [5].

The first-pass metabolism of bupranolol hydrochloride occurs primarily in the liver through hepatic enzyme systems, particularly the cytochrome P450 complex [6] [7]. The drug is quickly and completely absorbed from the gastrointestinal tract, but the extensive hepatic metabolism prevents significant amounts of unchanged drug from reaching the systemic circulation [3] [4] [5]. This metabolic pattern is consistent across multiple species, including humans, dogs, and rhesus monkeys, where unchanged bupranolol was not detected in plasma following oral administration [1].

The first-pass metabolism mechanism involves oxidative biotransformation pathways that convert bupranolol hydrochloride into more polar metabolites that are readily excreted from the body. The primary metabolic transformation involves the oxidation of the aromatic ring methyl group to form carboxybupranolol, which represents the major metabolite pathway [1] [3] [4] [5]. This oxidative process is mediated by specific cytochrome P450 enzymes, with CYP2D6 playing the most significant role in the metabolic conversion [6] [7].

Carboxybupranolol Formation Pathways

The formation of carboxybupranolol represents the predominant metabolic pathway of bupranolol hydrochloride biotransformation. Carboxybupranolol is produced through the oxidation of the methyl group on the benzene ring of bupranolol to form a carboxyl group, specifically converting the compound to 4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid [3] [4] [5] [9].

Research utilizing radiolabeled 14C-bupranolol demonstrated that the peak plasma and urinary radioactivity was mainly associated with carboxybupranolol, representing greater than 90% of the circulating metabolites in humans [1]. This metabolic conversion occurs rapidly, with peak plasma concentrations of carboxybupranolol achieved within 1 hour in humans and dogs, and within 2 hours in rhesus monkeys [1].

The enzymatic pathway responsible for carboxybupranolol formation involves cytochrome P450 2D6 (CYP2D6) as the primary catalyst [10] [6]. Microsomes from livers with genetic CYP2D6 deficiency showed no ability to metabolize bupranolol, confirming the essential role of this enzyme in the carboxylation process [6]. The Km value for bupranolol with CYP2D6 has been determined to be 0.27 μM, indicating high affinity for the enzyme, while the Vmax was measured at 360 pmol/mg/min [10].

The carboxybupranolol formation pathway demonstrates stereoselective characteristics, with different enantiomers showing varying degrees of metabolic conversion. The R-(+)-enantiomer exhibits higher metabolic activity compared to the S-(-)-enantiomer, with apparent Ki values of 0.55 μM and 1.32 μM respectively [6]. This stereoselectivity in metabolism contributes to the differential pharmacological effects observed between the individual enantiomers.

Metabolite Pharmacological Activity

Carboxybupranolol, the primary metabolite of bupranolol hydrochloride, demonstrates significantly reduced pharmacological activity compared to the parent compound. Studies investigating the inhibition of thrombocyte aggregation revealed that carboxybupranolol was approximately one-fifth as effective as bupranolol in producing antiplatelet effects [11]. This reduced potency is attributed to the structural modifications that occur during the metabolic conversion process.

The pharmacological activity of carboxybupranolol appears to be substantially diminished across multiple receptor systems. Unlike bupranolol, which exhibits potent beta-adrenergic receptor antagonist properties with Ki values in the nanomolar range, carboxybupranolol shows markedly reduced affinity for beta-adrenergic receptors [12] [13]. This reduction in receptor binding affinity correlates with the decreased therapeutic efficacy observed with the metabolite.

The metabolite profile of bupranolol hydrochloride also includes hydroxybupranolol, which is formed through a different metabolic pathway involving cytochrome P450 2D6-mediated hydroxylation [10]. Hydroxybupranolol demonstrates intermediate pharmacological activity, being approximately one-fourth as effective as bupranolol in antiplatelet aggregation studies [11]. This suggests that while metabolites retain some biological activity, their therapeutic contribution is minimal compared to the parent compound.

The reduced pharmacological activity of bupranolol metabolites has important clinical implications, as it means that the therapeutic effects of bupranolol are primarily dependent on the parent compound rather than active metabolites. This characteristic contributes to the drug's relatively short duration of action and necessitates the development of alternative delivery methods, such as transdermal systems, to maintain therapeutic plasma concentrations [12] [14].

Elimination Kinetics and Renal Excretion

The elimination of bupranolol hydrochloride and its metabolites occurs primarily through renal excretion, with carboxybupranolol being the predominant form eliminated in urine. Studies demonstrate that approximately 88% of the administered dose is eliminated renally within 24 hours, primarily as carboxybupranolol [3] [4] [5]. The renal elimination pattern is consistent across species, with humans excreting 87.8% of the administered dose in urine, dogs excreting 81.1%, and rhesus monkeys excreting 92.9% [1].

The elimination half-life of bupranolol hydrochloride is relatively short, ranging from 2.0 to 4.0 hours in humans [3] [4] [5] [15]. This rapid elimination is consistent with the drug's extensive first-pass metabolism and the efficient renal clearance of the formed metabolites. The elimination kinetics follow first-order kinetics, with initial plasma concentrations declining with a half-life of approximately 1.5 hours in humans, dogs, and monkeys [1].

Renal clearance mechanisms for bupranolol metabolites involve both glomerular filtration and active tubular secretion. The polar nature of carboxybupranolol facilitates its renal elimination, as the carboxyl group increases the compound's hydrophilicity and promotes urinary excretion [3] [4] [5]. The renal elimination process is efficient, with minimal accumulation of metabolites in plasma or tissues.

Fecal excretion represents a minor pathway for bupranolol elimination, accounting for only 3.5% of the administered dose in humans, 13.6% in dogs, and 5.0% in rhesus monkeys [1]. This limited fecal elimination indicates that biliary excretion is not a significant route for bupranolol or its metabolites. The predominant renal elimination pathway makes dose adjustments necessary in patients with renal impairment, as reduced kidney function would be expected to prolong the elimination of carboxybupranolol and potentially lead to metabolite accumulation.

Metabolic Differences Between Stereoisomers

The stereoisomers of bupranolol hydrochloride exhibit significant differences in their metabolic pathways and pharmacological properties. The S-(-)-enantiomer and R-(+)-enantiomer demonstrate distinct interactions with cytochrome P450 2D6, the primary enzyme responsible for bupranolol metabolism [6]. The R-(+)-enantiomer shows higher metabolic activity, with an apparent Ki value of 0.55 μM compared to 1.32 μM for the S-(-)-enantiomer [6].

Metabolic stereoselectivity extends beyond simple enzyme kinetics to encompass differential pharmacological activities. The S-(-)-enantiomer demonstrates superior antinociceptive effects and exhibits fewer side effects compared to the R-(+)-enantiomer [16]. This pharmacological advantage of the S-enantiomer is attributed to its negligible beta-adrenergic receptor intrinsic agonist activity and unique blockade profile at beta-3 adrenergic receptors [16].

The stereoisomeric differences in metabolism are reflected in the varying degrees of enzyme inhibition observed with each enantiomer. S-(-)-bupranolol acts as a weaker competitive inhibitor of CYP2D6 compared to R-(+)-bupranolol, suggesting that the S-enantiomer may be more rapidly metabolized by the enzyme [6]. This differential metabolic rate contributes to the distinct pharmacokinetic profiles observed between the individual enantiomers.

Receptor binding affinity also varies significantly between stereoisomers, with the S-(-)-enantiomer showing higher affinity for beta-adrenergic receptors compared to the R-(+)-enantiomer [16]. This difference in receptor binding translates to enhanced therapeutic efficacy for the S-enantiomer while maintaining a superior safety profile. The racemic mixture of bupranolol, which is typically used clinically, demonstrates intermediate properties between the individual enantiomers, with an apparent Ki value of 0.88 μM for CYP2D6 inhibition [6].

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]